(E)-3-(thiophen-3-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acrylamide

Description

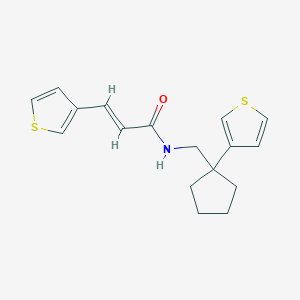

This compound features a central acrylamide backbone substituted with thiophen-3-yl groups at both the α,β-unsaturated carbonyl position and the cyclopentylmethyl amine moiety.

Properties

IUPAC Name |

(E)-3-thiophen-3-yl-N-[(1-thiophen-3-ylcyclopentyl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NOS2/c19-16(4-3-14-5-9-20-11-14)18-13-17(7-1-2-8-17)15-6-10-21-12-15/h3-6,9-12H,1-2,7-8,13H2,(H,18,19)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXVJGQJUPJCSW-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C=CC2=CSC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)(CNC(=O)/C=C/C2=CSC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(thiophen-3-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acrylamide is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a thiophene ring, which is known for its biological activity, and an acrylamide moiety that can interact with various biological targets. The structural formula can be represented as follows:

Research indicates that compounds similar to this compound may act through several mechanisms:

- Nicotinic Acetylcholine Receptor Modulation : Compounds structurally related to this acrylamide have been shown to act as positive allosteric modulators of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in pain modulation and cognitive functions .

- Calcium Channel Interaction : These compounds also interact with voltage-gated calcium channels, influencing neurotransmitter release and neuronal excitability .

- Antinociceptive Properties : Studies have demonstrated that similar compounds exhibit antinociceptive effects in animal models, suggesting potential applications in pain management .

Biological Activity Data

| Compound | Activity | IC50 (µM) | Target |

|---|---|---|---|

| DM497 | Antinociceptive | 0.5 | α7 nAChR |

| DM490 | Antinociceptive | 0.8 | α9α10 nAChR |

| (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide | Pain relief | 0.7 | CaV2.2 |

Note: Data derived from studies on related compounds and their pharmacological profiles.

Study 1: Antinociceptive Activity

In a study evaluating the antinociceptive properties of DM497 and DM490, both compounds were administered to mice undergoing oxaliplatin-induced neuropathic pain. The results indicated significant pain relief compared to control groups, highlighting their potential as analgesics .

Study 2: Electrophysiological Assessment

The electrophysiological activity of these compounds was assessed using two-electrode voltage clamp recordings on Xenopus laevis oocytes expressing human nAChRs. The results showed that both DM497 and DM490 enhanced receptor activity, confirming their role as positive allosteric modulators .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds containing thiophene rings exhibit notable anticancer properties. For instance, derivatives of thiophene have been studied for their ability to inhibit various cancer cell lines. The incorporation of the cyclopentyl group in (E)-3-(thiophen-3-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acrylamide may enhance its bioactivity by improving lipophilicity and cellular uptake.

Case Study: JNK3 Inhibition

A related study demonstrated that thiophene-pyrazolourea derivatives showed significant inhibition of the JNK3 enzyme, with an IC50 value indicating potent activity . The structural similarities suggest that this compound could be explored as a potential JNK3 inhibitor, which is implicated in neurodegenerative diseases.

Materials Science Applications

Organic Photovoltaics

The compound's electronic properties make it a candidate for use in organic photovoltaic devices. Thiophene-based compounds are known for their excellent charge transport capabilities. Studies have shown that incorporating thiophene units can enhance the efficiency of organic solar cells by improving light absorption and charge mobility.

Data Table: Comparison of Thiophene-Based Compounds in Organic Electronics

Organic Electronics

Field Effect Transistors (FETs)

The unique structure of this compound may also lend itself to applications in organic field-effect transistors. Thiophene derivatives are often used as semiconductors due to their high charge carrier mobility. Preliminary studies suggest that optimizing the synthesis of this compound could lead to advancements in the development of high-performance organic FETs.

Comparison with Similar Compounds

Structural Features

Key Observations :

Key Observations :

Physicochemical Properties

Key Observations :

Key Observations :

- Antiviral activity in chlorophenyl analogs (LQM445–447) highlights the scaffold’s versatility, though substituents dictate target specificity .

Q & A

Basic: What are the standard synthetic routes for (E)-3-(thiophen-3-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acrylamide, and how are reaction conditions optimized?

Answer:

The compound is typically synthesized via multi-step routes:

Intermediate Preparation : Thiophene-3-carboxaldehyde is reacted with cyclopentylmethylamine to form the cyclopentane backbone .

Acrylamide Coupling : The intermediate is coupled with 3-(thiophen-3-yl)acryloyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

Optimization :

- Temperature : Reactions are conducted at 0–5°C to minimize side reactions .

- Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance coupling efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or HPLC ensures >95% purity .

Basic: How is the structural integrity of this acrylamide confirmed post-synthesis?

Answer:

Key characterization methods include:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Molecular ion peak matches the calculated molecular weight (e.g., 367.4 g/mol for C₁₉H₁₈F₃N₃OS) .

- Elemental Analysis : Validates C, H, N, S content within ±0.4% of theoretical values .

Advanced: What reaction mechanisms govern the acylation step in its synthesis, and how do steric effects influence yield?

Answer:

The acylation follows a nucleophilic acyl substitution mechanism:

Nucleophile Attack : The amine group attacks the electrophilic carbonyl carbon of acryloyl chloride .

Steric Challenges : Bulky cyclopentyl-thiophene substituents reduce reaction rates. Solutions include:

- Using excess acryloyl chloride (1.5 eq.) .

- Prolonging reaction time (24–48 hrs) at low temperatures to mitigate steric hindrance .

Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 45% vs. 72%)?

Answer:

Discrepancies arise from:

- Solvent Polarity : Higher yields in DMF (72%) vs. THF (45%) due to better intermediate solubility .

- Catalyst Use : Triethylamine boosts yields by neutralizing HCl byproducts .

Methodological Recommendations : - Compare solvent dielectric constants (ε) and adjust to match polarity requirements .

- Monitor reaction progress via TLC every 2 hrs to identify incomplete coupling early .

Advanced: What computational methods predict the compound’s 3D conformation and bioactivity?

Answer:

- Conformational Analysis :

- DFT Calculations : Optimize geometry using Gaussian09 with B3LYP/6-31G(d) basis set .

- X-ray Crystallography : Resolves stereochemistry (e.g., E-configuration of acrylamide) .

- Bioactivity Prediction :

- PASS Algorithm : Predicts antimicrobial (Pa ~0.7) and kinase-inhibitory (Pa ~0.6) activity based on thiophene/acrylamide motifs .

Basic: How does solvent choice impact the compound’s stability during synthesis?

Answer:

- Polar Solvents (DMF, DMSO) : Stabilize intermediates but risk decomposition at >50°C .

- Non-Polar Solvents (Hexane) : Reduce side reactions but slow reaction kinetics .

Recommendation : Use DCM at 0–5°C for balance between stability and reactivity .

Advanced: What purification techniques are optimal for isolating this acrylamide from byproducts?

Answer:

- Flash Chromatography : Separates unreacted thiophene precursors (Rf = 0.3) from product (Rf = 0.6) .

- HPLC : C18 column with acetonitrile/water (70:30) achieves >99% purity for bioassays .

- Recrystallization : Ethanol/water (1:3) yields crystals suitable for X-ray analysis .

Advanced: How is the E/Z isomerism of the acrylamide moiety controlled?

Answer:

- Thermodynamic Control : Prolonged stirring (24 hrs) favors the thermodynamically stable E-isomer .

- Stereochemical Confirmation :

- NOESY NMR : No cross-peaks between thiophene and acrylamide protons confirm E-configuration .

- IR Spectroscopy : C=C stretch at ~1630 cm⁻¹ (E) vs. 1605 cm⁻¹ (Z) .

Advanced: How does this compound compare structurally and functionally to analogs like N-(thiophen-3-yl)acrylamide?

Answer:

Advanced: What strategies mitigate thiophene ring oxidation during storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.